molecular formula C5H3BrClNO2S B1522637 6-Bromopyridine-3-sulfonyl chloride CAS No. 886371-20-6

6-Bromopyridine-3-sulfonyl chloride

Cat. No. B1522637
CAS RN: 886371-20-6
M. Wt: 256.51 g/mol
InChI Key: ILKASQDZWIHVOO-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S and a molecular weight of 256.50 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . Another method involves taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction .


Molecular Structure Analysis

The molecular structure of 6-Bromopyridine-3-sulfonyl chloride is represented by the formula C5H3BrClNO2S .


Chemical Reactions Analysis

Arenes, such as 6-Bromopyridine-3-sulfonyl chloride, are involved in various types of reactions including substitution, addition, and oxidation . The 2-aminopyridine-3-sulfonyl chloride undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines .


Physical And Chemical Properties Analysis

6-Bromopyridine-3-sulfonyl chloride is stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Properties and Synthesis Methodologies

  • Catalysis and Ring-Closing Metathesis Reactions : A study on sulfoxide complexes, including the use of 3-bromopyridine ligands, revealed their application in ring-closing metathesis reactions, demonstrating enhanced catalytic behavior and faster initiation for complexes with six-coordinated analogues. This highlights the potential of pyridine-based ligands in refining catalytic processes Żukowska et al., 2013.

  • Synthesis of Pyridine Sulfonamides : Research on transforming 2,6-dibromopyridine to various pyridine sulfonamides showcases an efficient and scalable synthesis method. This process involves halogen-metal exchange followed by reaction with sulfuryl chloride, underscoring the role of bromopyridine derivatives in synthesizing structurally diverse sulfonamides Emura et al., 2011.

Material Science and Innovative Applications

  • Development of Ionic Liquids : The creation of new ionic liquids for synthesizing fused dihydropyrimidinones through a modified Biginelli reaction demonstrates innovative applications of pyridinium chloride derivatives. These studies indicate the compound's utility in green chemistry and solvent-free synthesis processes Velpula et al., 2015.

  • Regioselective Sulfonation : Investigations into the meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes highlight a novel catalytic process for achieving atypical regioselectivity. This research exemplifies the strategic use of sulfonyl chlorides in directed aromatic substitution reactions, expanding the toolkit for organic synthesis Saidi et al., 2011.

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

6-bromopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKASQDZWIHVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681072
Record name 6-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridine-3-sulfonyl chloride

CAS RN

886371-20-6
Record name 6-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.-5° C.) stirred solution of 5-amino-2-bromopyridine (1.5 g, 8.6 mmol) in 12 N hydrochloric acid (26.5 mL), was slowly added a solution of sodium nitrite (0.66 g, 7.76 mmol) in water (7 mL). In a separate flask, sulfur dioxide was bubbled through a stirred solution of copper(II) chloride dihydrate (0.63 g, 3.50 mmol) in glacial acetic acid at 0° C. for 30 minutes, and then the diazotized reaction mixture prepared above was added. The resulting mixture was slowly warmed to room temperature and stirred for 30 minutes, then was poured into ice water (100 mL), and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-bromo-pyridine-3-sulfonyl chloride, which was immediately used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.63 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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